5-Methylisoxazol-4-amine
Overview
Description
5-Methylisoxazol-4-amine is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form .
Molecular Structure Analysis
The InChI code for 5-Methylisoxazol-4-amine is 1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3
. This indicates that the compound has a five-membered heterocyclic ring structure with a nitrogen atom and an oxygen atom in the ring .
Chemical Reactions Analysis
5-Methylisoxazol-4-amine can participate in various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . In most cases, 5-Methylisoxazol-4-amine reacts as a 1,3-binucleophile, involving the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .
Physical And Chemical Properties Analysis
5-Methylisoxazol-4-amine is a solid or semi-solid compound . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
-
- Application : 5-Methylisoxazol-4-amine is used as a reagent in chemical synthesis .
- Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other reagents under specific conditions of temperature and pressure .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific outcomes would depend on the other reagents used and the conditions of the reaction .
-
- Application : Isoxazole, a five-membered heterocyclic pharmacophore which includes 5-Methylisoxazol-4-amine, is widely used in drug discovery research .
- Method of Application : This compound can be incorporated into larger molecules during the process of drug design and synthesis .
- Results or Outcomes : Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
-
Heterocyclizations Involving Pyruvic Acids
- Application : 3-Amino-5-methylisoxazole has been used in heterocyclizations involving pyruvic acids .
- Method of Application : The starting amine is treated with pyruvic acid derivatives, leading to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .
- Results or Outcomes : It was established that only the NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives .
-
- Application : 3-Amino-5-methylisoxazole has been used in the synthesis of potential anticancer drugs .
- Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds with potential anticancer activity .
Safety And Hazards
The safety information for 5-Methylisoxazol-4-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-methyl-1,2-oxazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHRTDVNDXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515825 | |
Record name | 5-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazol-4-amine | |
CAS RN |
87988-94-1 | |
Record name | 5-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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